molecular formula C7H10ClNO4 B2706830 Methyl 4-(carboxy)morpholine-2-carboxylate CAS No. 2168502-64-3

Methyl 4-(carboxy)morpholine-2-carboxylate

Cat. No.: B2706830
CAS No.: 2168502-64-3
M. Wt: 207.61
InChI Key: IJHYOOWDPYDGDF-UHFFFAOYSA-N
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Description

Methyl 4-(carboxy)morpholine-2-carboxylate is a chemical compound with the molecular formula C7H11NO5 It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(carboxy)morpholine-2-carboxylate typically involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{Methyl Chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(carboxy)morpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(carboxy)morpholine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar ring structure but without the carboxylate groups.

    Methyl 4-(hydroxymethyl)morpholine-2-carboxylate: A derivative with a hydroxymethyl group instead of a carboxylate group.

    Methyl 4-(aminomethyl)morpholine-2-carboxylate: A derivative with an aminomethyl group.

Uniqueness: Methyl 4-(carboxy)morpholine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxylate groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-carbonochloridoylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO4/c1-12-6(10)5-4-9(7(8)11)2-3-13-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHYOOWDPYDGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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